molecular formula C8H6N2O2 B353445 2-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 1008-65-7

2-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No.: B353445
CAS No.: 1008-65-7
M. Wt: 162.15 g/mol
InChI Key: OINXXHYENYVYPB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Fenadiazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Fenadiazole is part of the 1,3,4-oxadiazole family, which includes several other compounds with similar structures and properties:

Compared to these compounds, fenadiazole is unique due to its specific sedative and hypnotic properties, making it a valuable compound for research in the field of central nervous system depressants.

Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXXHYENYVYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057608
Record name Fenadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-65-7
Record name Fenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenadiazole [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenadiazole
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Record name Fenadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name FENADIAZOLE
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Synthesis routes and methods

Procedure details

90 g (0.6 mole) of salicylic acid hydrazide and 355.2 g (2.4 moles) of orthoformic acid ethyl ester are refluxed for 22 hours. Excess of the ester is distilled off and the solid residue is recrystallized from ethanol. 62.9 g of colorless crystals (64.7% of theory) are obtained; melting point 112°-113° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
355.2 g
Type
reactant
Reaction Step One
Yield
64.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3,4-Oxadiazol-2-yl)phenol
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Customer
Q & A

Q1: What is the significance of studying the spectral-luminescent properties of 2-aryl-1,3,4-oxadiazoles?

A1: Understanding the spectral-luminescent properties of compounds like 2-aryl-1,3,4-oxadiazoles is crucial for various applications. [] These properties relate to how a molecule absorbs and emits light, which is essential for:

    Q2: How can the findings on 2-aryl-1,3,4-oxadiazoles be applied to other similar compounds, potentially including Fenadiazole?

    A2: While this research doesn't directly investigate Fenadiazole, it provides valuable insights into the structure-property relationships of 1,3,4-oxadiazole derivatives. [] By understanding how different substituents on the aryl group influence the spectral-luminescent properties in 2-aryl-1,3,4-oxadiazoles, researchers can:

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